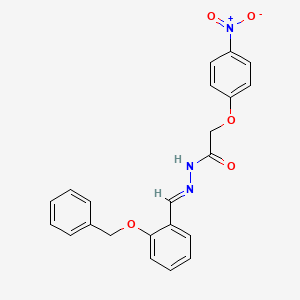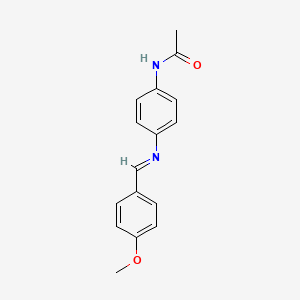
N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzyloxy group, a benzylidene group, and a nitrophenoxy group attached to an acetohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Benzyloxybenzaldehyde Intermediate: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Synthesis of the Hydrazide: The benzyloxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Formation of the Final Compound: The hydrazide is then reacted with 4-nitrophenoxyacetic acid under reflux conditions to form N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives at the nitrophenoxy group.
科学的研究の応用
N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
作用機序
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
類似化合物との比較
Similar Compounds
N’-(2-(Benzyloxy)benzylidene)-2-(4-aminophenoxy)acetohydrazide: Similar structure but with an amine group instead of a nitro group.
N’-(2-(Benzyloxy)benzylidene)-2-(4-methoxyphenoxy)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties
特性
CAS番号 |
303085-04-3 |
|---|---|
分子式 |
C22H19N3O5 |
分子量 |
405.4 g/mol |
IUPAC名 |
2-(4-nitrophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N3O5/c26-22(16-29-20-12-10-19(11-13-20)25(27)28)24-23-14-18-8-4-5-9-21(18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,24,26)/b23-14+ |
InChIキー |
PPCMCIJOEKZBOM-OEAKJJBVSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)

![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)



